Ethyl 3-(prop-2-yn-1-yl)benzoate
Description
Ethyl 3-(prop-2-yn-1-yl)benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and propargyl alcohol. This compound is known for its unique chemical structure, which includes a benzene ring substituted with an ethyl ester group and a prop-2-yn-1-yl group. It is used in various chemical reactions and has applications in scientific research.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 3-prop-2-ynylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h1,5,7-9H,4,6H2,2H3 |
InChI Key |
MHJOVPINTRFVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(prop-2-yn-1-yl)benzoate typically involves the esterification of benzoic acid with propargyl alcohol. One common method involves the use of benzoyl chloride and propargyl alcohol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to proceed at room temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(prop-2-yn-1-yl)benzoate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(prop-2-yn-1-yl)benzoate involves its interaction with various molecular targets. The propargyl group can act as a reactive site for further chemical modifications. The ester group can undergo hydrolysis to release benzoic acid and propargyl alcohol, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl benzoate: Similar structure but lacks the ethyl group.
Propargyl benzoate: Another name for prop-2-yn-1-yl benzoate.
Ethyl benzoate: Lacks the propargyl group.
Uniqueness
Ethyl 3-(prop-2-yn-1-yl)benzoate is unique due to the presence of both the ethyl ester and propargyl groups. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in research and industry .
Biological Activity
Ethyl 3-(prop-2-yn-1-yl)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is an ester formed from benzoic acid and prop-2-yn-1-ol. The synthesis typically involves the reaction of benzoic acid with prop-2-yn-1-ol in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the ester bond.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes, although specific pathways remain to be fully elucidated.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, notably through the activation of caspase pathways. For example, in a study involving human breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, which is crucial for microbial growth and cancer cell proliferation.
- Reactive Intermediate Formation : The propynyl group can undergo nucleophilic attack leading to reactive intermediates that interact with cellular macromolecules such as proteins and DNA .
- Membrane Disruption : this compound can alter the integrity of microbial cell membranes, leading to increased permeability and cell death.
Study 1: Antimicrobial Activity
A study published in MDPI explored the antimicrobial effects of various alkynes including ethyl 3-(prop-2-yn-1-yloxy)benzoate against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity .
Study 2: Anticancer Effects
In another investigation published in Organic & Biomolecular Chemistry, researchers assessed the cytotoxic effects of ethyl 3-(prop-2-yn-1-yloxy)benzoate on several cancer cell lines. The study reported an IC50 value of approximately 25 µM against MCF7 breast cancer cells, suggesting significant potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of ethyl 3-(prop-2-yn-1-yloxy)benzoate, a comparison with similar compounds is essential:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| Ethyl 3-(prop-2-yn-1-yloxy)benzoate | Moderate | High | Presence of propynyl group |
| Propargyl benzoate | Low | Moderate | Simpler structure without ethyl group |
| Propynyl benzoate | Moderate | Low | Lacks additional functional groups |
Q & A
Basic Research Questions
Q. What is the correct IUPAC nomenclature for Ethyl 3-(prop-2-yn-1-yl)benzoate, and how can its structure be validated experimentally?
- Methodology : The IUPAC name is derived by identifying the parent benzoate ester (ethyl benzoate) and the substituent (propargyl group at position 3). Structural validation requires spectroscopic techniques:
- H/C NMR : Confirm the ester carbonyl ( ppm for C), propargyl protons ( ppm for H, triple splitting), and aromatic protons (integration for substitution pattern).
- IR Spectroscopy : Detect ester C=O stretching () and alkyne C≡C stretch () .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodology :
- Propargylation : React ethyl 3-bromobenzoate with propargyl Grignard reagents (e.g., HC≡C-MgBr) under Pd catalysis. Monitor reaction progress via TLC ( in hexane:ethyl acetate).
- Esterification : Condense 3-(prop-2-yn-1-yl)benzoic acid with ethanol using HSO or DCC/DMAP. Validate purity by GC-MS or HPLC (>95% purity) .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Propargylation | 65-75 | 90-95 | Side reactions (e.g., over-alkylation) |
| Esterification | 80-85 | 95-98 | Acid-sensitive functional groups |
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data (e.g., NMR vs. X-ray) for this compound?
- Methodology :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and predict NMR chemical shifts. Compare with experimental H/C data to identify discrepancies.
- Use X-ray refinement (SHELXL ) to resolve crystal packing effects or dynamic disorder in the propargyl group. Cross-validate with ORTEP-3 for thermal ellipsoid visualization.
Q. What strategies optimize crystallographic refinement for this compound when twinning or low-resolution data occur?
- Methodology :
- Twinning : Apply SHELXD for dual-space recycling to deconvolute overlapping reflections. Use HKLF 5 format in SHELXL for twin law refinement.
- Low-Resolution Data : Apply restraints (e.g., DFIX for bond lengths, SIMU for thermal parameters) and validate with R.
- Data Table : Refinement metrics for a hypothetical case:
| Parameter | Untwinned Data | Twinned Data |
|---|---|---|
| R (%) | 4.2 | 5.8 |
| wR (%) | 10.1 | 12.3 |
| GoF | 1.05 | 1.12 |
Q. How does the propargyl group influence the reactivity of this compound in click chemistry or photopolymerization?
- Methodology :
- Click Chemistry : React with azides (CuAAC conditions: CuSO, sodium ascorbate) to form triazoles. Monitor by H NMR (disappearance of alkyne protons).
- Photopolymerization : Initiate with UV light (e.g., 365 nm) in the presence of photoinitiators (e.g., Irgacure 819). Analyze kinetics via FTIR (C≡C bond conversion >80% in 30 min) .
- Advanced Insight : The electron-deficient alkyne enhances regioselectivity in cycloadditions compared to terminal alkynes.
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, chemical goggles, and lab coats. For prolonged exposure, wear OV/AG/P99 respirators .
- Storage : Keep in amber vials at 2-8°C under inert gas (N) to prevent alkyne oxidation.
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid.
Comparative Analysis
Q. How do structural analogs (e.g., Ethyl 3-(2-chloropropan-2-yl)benzoate) differ in reactivity or application?
- Methodology :
- Steric Effects : Bulkier substituents (e.g., chloropropyl) reduce ester hydrolysis rates.
- Electronic Effects : Electron-withdrawing groups (Cl, CF) increase electrophilicity of the carbonyl.
- Data Table :
| Compound | Hydrolysis Rate (k, s) | Application |
|---|---|---|
| This compound | 0.12 | Photoresins |
| Ethyl 3-(2-chloropropan-2-yl)benzoate | 0.08 | Drug intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
